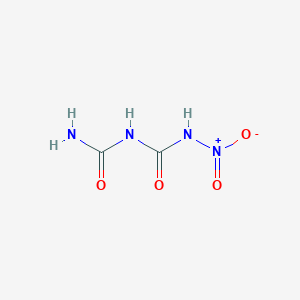

Nitrobiuret

Description

The exact mass of the compound Nitrobiuret is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79144. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nitrobiuret suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrobiuret including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-carbamoyl-3-nitrourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O4/c3-1(7)4-2(8)5-6(9)10/h(H4,3,4,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMSYILLGCPHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=O)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329008 | |

| Record name | NITROBIURET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16326-62-8 | |

| Record name | NSC79144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NITROBIURET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROBIURET | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Synthesis Protocol: 1-Nitrobiuret via Mixed-Acid Nitration

[1]

Executive Summary

This technical guide details the controlled synthesis of 1-nitrobiuret (CAS: 16326-62-8) via the nitration of biuret using a mixed-acid system (sulfuric/nitric acid). While biuret derivatives are increasingly relevant in high-energy density material (HEDM) research and pharmaceutical intermediate synthesis, the nitration process carries significant risks of thermal runaway and the inadvertent formation of unstable polynitro species (e.g., 1,5-dinitrobiuret).

This protocol prioritizes safety, reproducibility, and purity . It adapts the classical Thiele–Uhlfelder methodology to modern safety standards, utilizing a strictly temperature-controlled mixed-acid environment to favor mononitration while suppressing decomposition pathways.

Part 1: Safety & Hazard Analysis (Critical)

Energetic Material Hazards

Nitrobiuret is an energetic compound.[1][2][3][4][5] While less sensitive than primary explosives, it possesses a decomposition exotherm capable of transitioning to deflagration.

-

Primary Hazard: Thermal runaway during nitration.

-

Secondary Hazard: Inadvertent synthesis of 1,5-dinitrobiuret , which is highly unstable and prone to spontaneous decomposition/explosion if isolated or heated.

-

Decomposition: 1-Nitrobiuret decomposes with gas evolution (NOx, COx) at its melting point (~170–178 °C).

Operational Safety Limits

| Parameter | Limit | Consequence of Excursion |

| Reaction Temp | < 5 °C | Formation of dinitrobiuret; oxidative decomposition. |

| Addition Rate | < 1 g/min | Localized heating; runaway exotherm. |

| Quenching | Ice Excess | Violent boiling; acid splatter; fume release. |

Part 2: Theoretical Framework

Reaction Mechanism

The synthesis proceeds via an electrophilic substitution at the terminal amide nitrogen. The central imide nitrogen is less nucleophilic due to the electron-withdrawing resonance effects of the two flanking carbonyl groups.

-

Activation: Sulfuric acid dehydrates nitric acid to generate the nitronium ion (

). -

Attack: The nitronium ion attacks the lone pair of the terminal amine group on the biuret molecule.

-

Deprotonation: Loss of a proton restores neutrality, yielding 1-nitrobiuret.

Reaction Pathway Diagram

The following diagram illustrates the critical decision points in the synthesis pathway.

Figure 1: Reaction pathway showing the divergence between the stable mononitro product and the unstable dinitro species based on temperature and stoichiometry.

Part 3: Experimental Protocol

Reagents & Equipment

-

Biuret: 10.0 g (Dry, powdered. Purity >97%).

-

Nitric Acid: 8.0 mL (Conc. 70% or d=1.42). Note: Do not use fuming nitric acid unless specifically targeting high-energy variants under blast shielding.

-

Sulfuric Acid: 20.0 mL (Conc. 98%).

-

Ice: ~100 g (Crushed, made from distilled water).

-

Glassware: 100 mL round-bottom flask, thermometer, magnetic stir bar, ice/salt bath.

Step-by-Step Procedure

Phase 1: Acid Activation

-

Place the 100 mL flask in an ice/salt bath and cool to -5 °C.

-

Add 20 mL Conc. H2SO4 .[1]

-

Dropwise, add 8 mL Conc. HNO3 while stirring.

-

Critical: Maintain temperature below 5 °C. The mixing is exothermic.

-

-

Allow the mixed acid to cool back to -5 °C before proceeding.

Phase 2: Nitration[1]

-

Weigh 10.0 g of Biuret .

-

Add the biuret to the acid mixture in small portions (approx. 0.5 g each) over 30–45 minutes.

-

Observation: The solid will dissolve slowly.

-

Control: If red fumes (NOx) appear or temperature spikes > 5 °C, stop addition immediately and increase cooling.

-

-

After addition is complete, continue stirring at 0 °C for 30 minutes .

Phase 3: Quenching & Isolation

-

Prepare a beaker with 100 g of crushed ice .

-

Pour the reaction mixture strictly onto the ice (never water into acid) with vigorous stirring.

-

Result: 1-Nitrobiuret will precipitate as a white, flocculent solid.

-

-

Filter the precipitate immediately using a sintered glass funnel or Büchner funnel.

-

Wash the filter cake with:

-

3 x 20 mL cold distilled water (to remove acid).

-

1 x 10 mL cold ethanol (to aid drying).

-

-

Drying: Air dry on the filter for 1 hour, then dry in a desiccator over CaCl2 or silica gel. Do not use an oven.

Part 4: Characterization & Validation

Physical Properties

| Property | Value | Notes |

| Appearance | White crystalline powder | Yellowing indicates decomposition. |

| Melting Point | 170 – 178 °C | Decomposes . Do not use a sealed capillary. |

| Solubility | Soluble in hot water; sparingly in cold. | Hydrolyzes in boiling water. |

Spectroscopic Validation (Field Check)

-

IR Spectroscopy: Look for characteristic N-NO2 asymmetric stretching bands around 1580–1620 cm⁻¹ and symmetric stretching around 1280–1320 cm⁻¹ . The absence of these bands implies failed nitration.

-

Chemical Test: The product should give a positive reaction with diphenylamine (blue color) indicating the presence of a nitro/nitramine group, distinct from the starting biuret.

Troubleshooting Guide

-

Low Yield: Usually caused by dissolving the product during the quench. Ensure the quench volume is ice-heavy and filtration is rapid.

-

Oily Product: Indicates the formation of impurities or dinitrobiuret. Action: Discard carefully into a large volume of dilute sodium hydroxide to neutralize/decompose.

-

Fuming: If the reaction generates orange fumes during biuret addition, the temperature is too high. The product is likely contaminated with oxidation byproducts.

Part 5: References

-

Thiele, J., & Uhlfelder, E. (1898). Ueber Nitrobiuret und Dinitrobiuret. Annalen der Chemie, 303(1), 93-107. Link (Classic foundation of the synthesis).

-

Ledgard, J. B. (2007). The Preparatory Manual of Explosives. (Provides context on the nitration of ureas and biurets).

-

PubChem. (n.d.).[6] 1-Nitrobiuret Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Discusses the stability and mechanisms of N-nitro compounds).

Sources

- 1. Sciencemadness Discussion Board - New Energetic Materials - Current Research - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 3. ehs.berkeley.edu [ehs.berkeley.edu]

- 4. Nitrourea|lookchem [lookchem.com]

- 5. icheme.org [icheme.org]

- 6. 1-Nitrobiuret | C2H4N4O4 | CID 416462 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Nitro-Derivatives of Biuret

Abstract

The synthesis of nitro-derivatives of biuret, particularly mono- and dinitrobiuret, represents a significant area of interest in the field of energetic materials. These compounds, characterized by their nitrogen-rich structures and N-nitro functionalities, are explored for their potential applications as explosives and propellants. This technical guide provides a comprehensive overview of the synthetic pathways to these compounds, focusing on the principles of direct nitration. We delve into the causality behind experimental choices, addressing the delicate equilibrium between nitration and hydrolysis, the critical role of the nitrating medium's acidity, and the challenges associated with the stability and isolation of the products. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and safety considerations grounded in authoritative scientific literature.

Introduction: The Chemical Landscape of Biuret and its Nitro-derivatives

Biuret (H₂N-CO-NH-CO-NH₂), the condensation product of two urea molecules, serves as a fundamental backbone for the synthesis of various energetic materials.[1][2] Its structure, featuring two amide-like peptide bonds, makes it a target for nitration to introduce energetic nitro groups (-NO₂). The resulting N-nitro compounds, such as nitrobiuret and dinitrobiuret, are of particular interest due to their high nitrogen and oxygen content.[3]

The chemistry of nitration is a cornerstone of organic synthesis for producing energetic materials, pharmaceuticals, and other valuable molecules.[4] Unlike the well-studied nitration of urea, the nitration of biuret presents unique complexities.[1][2] The reaction is characterized by a sensitive equilibrium between the starting materials, the mono-nitrated product, and the di-nitrated product. This equilibrium is heavily influenced by the acidity of the reaction medium and the concentration of nitric acid.[1][2] Furthermore, the products, especially dinitrobiuret, exhibit significant hydrolytic instability, which complicates their isolation and handling.[1][2]

This guide will explore the direct nitration of biuret as the primary synthetic route, detailing the mechanisms, reaction conditions, and practical laboratory procedures.

The Mechanism of Nitration: Activating the Electrophile

The direct nitration of biuret proceeds via an electrophilic substitution mechanism. The key to this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺). In a typical nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

The nitronium ion then attacks one of the nitrogen atoms of the biuret molecule. The amide groups in biuret are electron-withdrawing, which deactivates the nitrogen atoms to some extent, necessitating strong nitrating conditions.

Caption: General mechanism for the electrophilic nitration of biuret.

Synthetic Pathways and Experimental Protocols

The synthesis of nitro-derivatives of biuret is primarily achieved through direct nitration using nitric acid or mixed acids. The degree of nitration—whether it yields mononitrobiuret or dinitrobiuret—is a direct function of the reaction conditions.

Synthesis of Mononitrobiuret

Mononitrobiuret is typically formed under milder nitrating conditions compared to its dinitro counterpart. The reaction involves the introduction of a single nitro group onto the biuret backbone.

Synthesis of Dinitrobiuret (DNB)

Dinitrobiuret is a more powerful energetic material and its synthesis requires more forceful conditions. A fast and nearly quantitative conversion to dinitrobiuret can be achieved using highly concentrated nitric acid (99-100%) or a potent mixed acid system (e.g., 49.5% H₂SO₄ and 49.5% HNO₃).[1][2]

However, these aggressive conditions also promote the decomposition of the dinitrobiuret product.[1][2] In 99% HNO₃ at 25°C, dinitrobiuret is observed to decompose within 30 minutes.[1][2] This inherent instability necessitates careful temperature control and rapid isolation. A common synthetic route involves the nitration of mononitrobiuret, which serves as a more stable precursor for the second nitration step.[3]

Trustworthiness of Protocol: The following protocol is a self-validating system. It emphasizes low-temperature control to mitigate the decomposition of the highly unstable dinitrobiuret. The isolation and purification steps are designed to remove residual acids and byproducts, which is critical for the safety and stability of the final energetic compound. Characterization via spectroscopy confirms the identity and purity of the synthesized material.

Experimental Protocol: Synthesis of Dinitrobiuret from Mononitrobiuret [3]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a pre-determined quantity of mononitrobiuret.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5°C and 0°C.

-

Nitration: Slowly add 100% nitric acid to the stirred mononitrobiuret, ensuring the temperature does not exceed 0°C. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, continue stirring the mixture at low temperature for a specified duration (e.g., 30-60 minutes) to ensure complete nitration.

-

Isolation: Pour the reaction mixture carefully onto crushed ice. The dinitrobiuret will precipitate as a white solid. This step is critical as it quenches the reaction and dilutes the acid, reducing the risk of product decomposition.

-

Filtration: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

-

Drying: Dry the product under vacuum at a low temperature. Caution: Do not heat dinitrobiuret, as it is thermally sensitive. A method involving the evaporation of nitric acid under vacuum has been reported but is considered dangerous due to spontaneous heating and decomposition.[2]

-

Characterization: Characterize the final product using IR, Raman, and multinuclear NMR spectroscopy to confirm its structure and purity.[3]

Caption: Experimental workflow for the synthesis of dinitrobiuret.

Challenges: Hydrolytic Instability and Isolation

A significant challenge in the synthesis of biuret nitro-derivatives is their low hydrolytic stability.[1][2] Dinitrobiuret, in particular, is highly susceptible to hydrolysis, which can revert it back to nitrobiuret or even biuret in acidic solutions.[2] This instability, coupled with its high solubility in the nitrating mixtures, makes isolation from the reaction bulk difficult.[1][2] Therefore, rapid quenching and careful washing are paramount to achieving a good yield of the desired product.

Synthesis and Properties of Nitro-Derivative Salts

To overcome the inherent instability of nitro- and dinitrobiuret, they are often converted into their corresponding salts.[1][2] Dinitrobiuret, for instance, can be deprotonated to form stable salts with various cations.[3] These salts are generally more thermally stable and easier to handle than their parent compounds.

Experimental Protocol: General Synthesis of Nitro- and Dinitrobiuret Salts [1][3]

-

Dissolution: Dissolve an equimolar amount of the nitrobiuret or dinitrobiuret in a suitable solvent, such as methanol.

-

Base Addition: In a separate flask, dissolve an equimolar amount of the desired base (e.g., potassium hydroxide, ammonium hydroxide, hydrazine hydrate) in methanol.

-

Precipitation: Add the base solution to the nitrobiuret solution while stirring. The corresponding salt will precipitate out of the solution.

-

Isolation: Filter the precipitated salt, wash with a small amount of cold methanol, and dry under vacuum.

-

Identification: Identify the resulting salt using IR spectroscopy and titration.[1]

Data Presentation: Properties of Biuret Nitro-Derivatives and Their Salts

The thermal stability of these energetic compounds is a critical parameter. The flash point provides a measure of the temperature at which the material can ignite.

| Compound | Flash Point (°C, heating at 4°C/min) |

| Nitrobiuret | 132 |

| Hydrazinium salt of nitrobiuret | 132 |

| Ammonium salt of nitrobiuret | 147 |

| Potassium salt of nitrobiuret | 177 |

| Dinitrobiuret | 90 |

| Hydrazinium salt of dinitrobiuret | 95 |

| Ammonium salt of dinitrobiuret | 120 |

| Potassium salt of dinitrobiuret | 127 |

Table derived from data presented in Yudin, N.V., et al. (2015).[2]

As the data indicates, the stability of dinitrobiuret and its salts is very low.[2] While the salts of nitrobiuret show higher thermal stability, they are still sensitive compounds that must be handled with appropriate care.[2]

Conclusion and Future Outlook

The synthesis of nitro-derivatives of biuret is a field that requires a deep understanding of reaction kinetics, equilibria, and the stability of energetic materials. Direct nitration with mixed acids remains the most viable route, but it is a process governed by a delicate balance of factors. The acidity of the nitrating medium dictates the product distribution, while the inherent instability of the nitro-derivatives, particularly dinitrobiuret, presents significant challenges for isolation and handling.

The conversion of these compounds into more stable salts is a crucial strategy for their practical application. Future research may focus on developing safer and more efficient synthetic methods, perhaps utilizing flow chemistry to better control reaction parameters and mitigate the risks associated with handling these high-energy materials, similar to advancements made in the synthesis of other explosives like TNT.[5] Further investigation into the performance characteristics of these compounds and their salts will continue to define their role in the next generation of energetic materials.

References

-

Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. ResearchGate. [Link]

- Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. Full-text document.

-

Kyprianou, D., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules. [Link]

-

Klapötke, T.M., et al. (n.d.). dinitrobiuret and its salts. Sciencemadness.org. [Link]

-

Sepehrmansourie, H., & Zarei, M. (2023). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis of Nitro Derivatives of Biuret

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of nitro derivatives of biuret, specifically focusing on 1-nitrobiuret and 1,5-dinitrobiuret. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis of these compounds, the kinetics and mechanisms of their hydrolytic decomposition, and detailed experimental protocols for their study. The guide emphasizes the causality behind experimental choices and provides a framework for robust scientific investigation in this area. While our understanding of the acidic hydrolysis of these compounds is developing, the behavior under alkaline conditions presents a more complex and less understood degradation pathway.

Introduction: The Significance of Nitro Derivatives of Biuret

Nitro derivatives of biuret are energetic materials that have garnered interest in the field of high-energy compounds.[1][2] Their synthesis and characterization are crucial for understanding their stability and potential applications. The hydrolysis of these compounds is a key decomposition pathway that dictates their shelf-life, environmental fate, and compatibility with other materials. A thorough understanding of their hydrolytic stability is therefore paramount for their safe handling, storage, and application.

This guide will focus on the two primary nitro derivatives: 1-nitrobiuret and 1,5-dinitrobiuret. We will explore their synthesis from biuret and the subsequent investigation of their hydrolytic decomposition under both acidic and basic conditions.

Synthesis of Nitro Derivatives of Biuret

The synthesis of nitro and dinitrobiurets begins with the preparation of biuret from urea, followed by a controlled nitration process.

Synthesis of Biuret from Urea

Biuret is synthesized by the controlled thermal decomposition of urea.[3]

Reaction: 2 CO(NH₂)₂ → H₂N-CO-NH-CO-NH₂ + NH₃

Protocol:

-

Place urea in a beaker and heat it to approximately 150°C.[4]

-

Maintain this temperature for about 6 hours, or until the molten urea becomes slightly cloudy, indicating the formation of biuret and the evolution of ammonia.[3][4]

-

Allow the mixture to cool and solidify.

-

The crude biuret can be purified by recrystallization from hot water.[3]

Causality: The temperature is controlled to favor the condensation of two urea molecules to form biuret. At higher temperatures (around 175°C), the formation of cyanuric acid becomes more prevalent.[4]

Nitration of Biuret to 1-Nitrobiuret and 1,5-Dinitrobiuret

The nitration of biuret can yield either 1-nitrobiuret or 1,5-dinitrobiuret, depending on the reaction conditions. The nitration process is an equilibrium-driven reaction, with the product distribution dependent on the acidity of the nitrating mixture and the concentration of nitric acid.[1][2]

Reaction Scheme:

Figure 1: Nitration pathway of biuret.

Synthesis of 1-Nitrobiuret and 1,5-Dinitrobiuret:

The synthesis of nitro and dinitrobiurets is typically achieved by reacting biuret with a nitrating mixture of nitric and sulfuric acids.[1][2] The synthesis of dinitrobiuret, in particular, can be hazardous as the isolated product can be thermally unstable and prone to spontaneous decomposition.[1][2] Therefore, it is crucial to maintain low temperatures during the reaction and isolation steps.

A general procedure involves the careful addition of biuret to a pre-cooled mixture of nitric and sulfuric acid. The ratio of the acids and the reaction temperature are critical parameters that control the degree of nitration. For instance, in a medium of 99% nitric acid or a 1:1 mixture of 99% nitric acid and 98% sulfuric acid, a rapid and nearly quantitative conversion to dinitrobiuret can be achieved.[1]

Self-Validation: The purity and identity of the synthesized products should be confirmed using analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods (FTIR, NMR).

Hydrolysis of Nitro Derivatives of Biuret: Kinetics and Mechanism

The hydrolysis of nitro derivatives of biuret is a critical aspect of their chemical stability. The reaction kinetics and mechanism are highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis

Under acidic conditions, both 1-nitrobiuret and 1,5-dinitrobiuret undergo hydrolysis. The reaction proceeds in a stepwise manner, with dinitrobiuret first hydrolyzing to nitrobiuret, which then further hydrolyzes to biuret.[1][2]

Reaction Scheme:

Figure 2: Stepwise acid-catalyzed hydrolysis of dinitrobiuret.

Kinetics: The hydrolysis of both nitrobiuret and dinitrobiuret in acidic solutions follows first-order kinetics.[1][2] The rate of hydrolysis is significantly influenced by the acidity of the medium. Dinitrobiuret is particularly unstable in acidic solutions; for instance, in 10% sulfuric acid, its hydrolysis to nitrobiuret is almost instantaneous.[1][2]

Quantitative Data: While specific rate constants at various acidities and temperatures are not readily available in the literature, the relationship between the first-order rate constant (k) and pH/Hammett acidity (H₀) has been reported graphically.

| Compound | pH/H₀ Range | General Trend |

| 1-Nitrobiuret | -7 to 13 | Rate is lowest in the neutral to moderately acidic region and increases significantly in strongly acidic and basic conditions. |

| 1,5-Dinitrobiuret | -7 to 13 | Rate is consistently higher than that of nitrobiuret across the pH range and shows a pronounced increase in both highly acidic and basic media. |

Data synthesized from Yudin et al.[2]

Mechanism: The precise mechanism of acid-catalyzed hydrolysis of nitrobiuret has not been definitively established. However, by analogy to the hydrolysis of other N-nitroamides, it likely proceeds through an A-1 or A-2 type mechanism.[5]

-

A-1 Mechanism: In strongly acidic media, the reaction may proceed via a unimolecular decomposition of the O-protonated amide.

-

A-2 Mechanism: In more dilute acid, a bimolecular mechanism involving the attack of a water molecule on the protonated amide is more likely.

Further mechanistic studies, such as isotope labeling experiments, would be required to elucidate the exact pathway.

Base-Catalyzed Hydrolysis

The hydrolysis of nitro derivatives of biuret under basic conditions is less understood. It has been reported that the hydrolysis in basic solutions leads to "undetermined products."[2] This suggests a more complex decomposition pathway than a simple hydrolysis of the amide bonds.

Plausible Degradation Pathways: Based on the chemistry of other nitro compounds in alkaline media, the decomposition of nitrobiuret and dinitrobiuret could involve a series of reactions, including:

-

Denitration: The loss of the nitro group as nitrite or nitrate ions.

-

Ring-opening and fragmentation: Cleavage of the biuret backbone.

-

Condensation reactions: Polymerization of reactive intermediates.

The presence of the electron-withdrawing nitro groups likely makes the amide protons more acidic, facilitating deprotonation and subsequent rearrangement or decomposition pathways in the presence of a strong base.

Experimental Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis

This section provides a detailed, self-validating protocol for studying the kinetics of the acid-catalyzed hydrolysis of a nitro derivative of biuret using UV-Vis spectrophotometry.

Materials and Reagents

-

1-Nitrobiuret or 1,5-Dinitrobiuret (synthesized and purified)

-

Sulfuric acid (concentrated, analytical grade)

-

Deionized water

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Thermostatically controlled water bath or reactor

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

Figure 3: Experimental workflow for kinetic analysis.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of the nitrobiuret derivative of known concentration in a suitable solvent (e.g., a small amount of concentrated sulfuric acid, followed by dilution with water, ensuring the compound does not hydrolyze prematurely).

-

Prepare the desired acidic hydrolysis medium (e.g., 10% v/v H₂SO₄ in deionized water).

-

-

Reaction Setup:

-

Place a known volume of the acidic hydrolysis medium in a thermostatically controlled reactor or a flask immersed in a water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).[2]

-

Allow the medium to reach thermal equilibrium.

-

-

Initiation and Sampling:

-

Initiate the hydrolysis reaction by adding a small, known volume of the nitrobiuret stock solution to the equilibrated acid medium. Start a timer immediately.

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

-

Sample Quenching and Analysis:

-

Immediately quench the reaction by diluting the aliquot in a pre-determined volume of a cold, dilute sulfuric acid solution (e.g., 1.6% H₂SO₄).[2] This rapid dilution and cooling effectively stops the reaction.

-

Record the UV-Vis absorption spectrum of the quenched sample over a relevant wavelength range.

-

-

Data Analysis:

-

The concentrations of the reactant (nitrobiuret or dinitrobiuret) and the product (nitrobiuret or biuret) in each sample can be calculated from their UV spectra using Firordt's method for multi-component analysis, provided the molar absorptivities of each species at different wavelengths are known.[2]

-

To determine the pseudo-first-order rate constant (k), plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. The plot should be linear, and the rate constant is the negative of the slope.

-

Self-Validation: The linearity of the first-order plot (R² > 0.99) validates the assumption of first-order kinetics. Repeating the experiment at different initial concentrations of the nitrobiuret derivative should yield the same rate constant, further confirming the reaction order.

Conclusion and Future Directions

The hydrolysis of nitro derivatives of biuret is a complex process that is highly dependent on the reaction conditions. While the acid-catalyzed pathway leading to the formation of biuret is reasonably well-characterized in terms of its kinetics and products, significant knowledge gaps remain. Future research should focus on:

-

Quantitative Kinetic Studies: A systematic determination of rate constants for the hydrolysis of both 1-nitrobiuret and 1,5-dinitrobiuret at various acid concentrations and temperatures to calculate activation energies.

-

Mechanistic Elucidation: Detailed mechanistic studies, potentially involving computational modeling and isotope effect studies, to definitively establish the mechanisms of both acid and base-catalyzed hydrolysis.

-

Characterization of Basic Hydrolysis Products: Identification of the products formed under alkaline conditions to understand the complete degradation pathway.

A more comprehensive understanding of the hydrolytic stability of these energetic materials will be crucial for their future development and application.

References

-

Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. ResearchGate. [Link]

- Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. Google Scholar.

-

Yudin, N.V., Laktyuhin, D.A., & Zbarsky, V.L. (2015). SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Biuret. In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Geith, J., Karaghiosoff, K., Klapötke, T. M., Mayer, P., & Weigand, J. (n.d.). dinitrobiuret and its salts. Sciencemadness.org. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 1-Nitrobiuret. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 1-nitrobiuret. PubChemLite. Retrieved January 30, 2026, from [Link]

-

Sun, R., Siebert, M. R., Xu, L., Chambreau, S. D., Vaghjiani, G. L., Lischka, H., Liu, J., & Hase, W. L. (2014). Direct dynamics simulation of the activation and dissociation of 1,5-dinitrobiuret (HDNB). The Journal of Physical Chemistry A, 118(12), 2228–2236. [Link]

-

Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Organic Syntheses. Retrieved January 30, 2026, from [Link]

-

Sfyrlas, G. P., Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

-

John Geologist. (2020, July 4). Making biuret and cyanuric acid from urea [Video]. YouTube. [Link]

-

Rayson, M. S., Mackie, J. C., Kennedy, E. M., & Dlugogorski, B. Z. (2012). Accurate rate constants for decomposition of aqueous nitrous acid. Inorganic Chemistry, 51(4), 2178–2185. [Link]

-

ResearchGate. (n.d.). Rate constants for the kinetics of hydrolysis [Data set]. ResearchGate. [Link]

- Fakhru'l-Razi, A., Pendashteh, A., Abdullah, L. C., Biak, D. R. A., & Madaeni, S. S. (2009). Alkaline Hydrolysis of Waste Nitrocellulose for Recovery of Pure Cellulose. Iranica Journal of Energy & Environment, 1(2), 146-152.

-

ResearchGate. (n.d.). Absorbance spectra of biuret reaction products. (A), absorbance spectra... [Image]. ResearchGate. [Link]

-

JASCO. (2020, December 9). Protein Quantitation using a UV-Visible Spectrophotometer - Biuret Method. JASCO Global. [Link]

-

Mettler Toledo. (n.d.). Biuret Protein Assay. Mettler Toledo. [Link]

-

ResearchGate. (n.d.). Degradation of caffeine and identification of the transformation products generated by ozonation. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEIPS. [Link]

-

Khan, M. N. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

- Spectrophotometric Method for the Determination of Total Proteins in Egg White Samples. (2015). Revista de Chimie, 66(3), 379-381.

-

Organic Syntheses. (n.d.). 1,5-Dichloro-2,4-dinitrobenzene. Organic Syntheses. Retrieved January 30, 2026, from [Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

-

Kovács, P., & Takácsi Nagy, G. (1983). [Kinetic study of the hydrolysis of pipecuronium bromide. I Separation and quantitative determination of pipecuronium bromide and its hydrolysis-derivatives by thin-layer chromatography and densitometry]. Acta Pharmaceutica Hungarica, 53(2), 56–63. [Link]

Sources

Equilibrium conditions in biuret nitration

Topic: Equilibrium Conditions in Biuret Nitration: Mechanistic Control and Process Optimization Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Energetic Materials Scientists

Executive Summary

The nitration of biuret (

This guide delineates the physicochemical parameters required to shift the equilibrium toward the nitro-species while suppressing the decomposition pathways that lead to thermal runaway. It provides a validated protocol for the synthesis of 1-nitrobiuret, grounded in the principles of mixed-acid thermodynamics.

Mechanistic Fundamentals: The Equilibrium Triad

The synthesis of nitrobiuret is governed by three competing chemical behaviors: N-Nitration , O-Protonation (Deactivation) , and Hydrolysis .

The Nitronium Ion Equilibrium

The active electrophile is the nitronium ion (

In the context of biuret, the amine nitrogens are nucleophilic, but the carbonyl oxygens are basic. High acidity is required to generate

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired N-nitration and the thermodynamic sink of hydrolysis.

Figure 1: Mechanistic pathway showing the reversible nitration step and the irreversible decomposition sink.

Thermodynamics & Kinetics: Controlling the Equilibrium

To maximize the yield of nitrobiuret, the researcher must manipulate the Nitrating Activity (

The Role of Mixed Acids

Standard nitric acid (98%) often fails to drive the reaction to completion due to the water produced during nitration (

Sulfuric Acid (

Comparative Acid Systems

The table below summarizes the equilibrium shift based on solvent composition.

| Acid System | Water Activity | Equilibrium Position | Stability Risk | |

| Pure | Moderate | Increases with rxn | Shifts Left (Reverts) | Low |

| Mixed Acid (50:50) | High | Low (Buffered) | Favors Product | Moderate |

| Oleum ( | Very High | Zero | Favors Dinitro- | High (Runaway) |

| Acetic Anhydride | High (Acetyl Nitrate) | Zero | Favors Product | High (Explosive) |

Critical Insight: The optimal window for 1-nitrobiuret is a mixed acid system where

is in slight molar excess to the theoretical water production, maintaining the temperature below 10°C.

Experimental Protocol: Synthesis of 1-Nitrobiuret

Safety Warning: Nitrobiurets are energetic materials. 1,5-dinitrobiuret is significantly less stable than the mono-variant. This protocol targets the stable mono-nitro derivative. Perform all steps behind a blast shield.

Materials

-

Biuret (Anhydrous, >98% purity)

-

Nitric Acid (fuming, 98%)

-

Sulfuric Acid (conc., 98%)

-

Ice/Water bath

-

Urea (for quenching nitrous acid, optional)

Step-by-Step Methodology

-

Preparation of Mixed Acid:

-

In a jacketed reactor cooled to 0°C, introduce 20 mL of Sulfuric Acid (98%).

-

Dropwise add 10 mL of Nitric Acid (98%) with vigorous stirring.

-

Control: Do not allow temperature to exceed 10°C.

-

-

Substrate Addition (The Rate-Limiting Step):

-

Equilibration:

-

Stir the mixture at 5°C for 60 minutes.

-

Note: Extending time beyond 90 minutes risks secondary nitration (unstable) or acid-catalyzed hydrolysis.

-

-

Quenching and Isolation:

-

Pour the reaction mixture onto 100 g of crushed ice.

-

The sudden dilution drops the acidity function (

), freezing the equilibrium and precipitating the nitrobiuret (which is insoluble in dilute acid). -

Filter the white precipitate immediately.

-

-

Purification:

-

Wash with ice-cold water until the filtrate is pH neutral.

-

Recrystallize from water (keep below 50°C) or ethanol.

-

Process Workflow Diagram

Figure 2: Validated workflow for the synthesis of 1-nitrobiuret minimizing thermal risks.

Process Safety & Stability

Thermal Runaway Risks

The nitration of biuret is exothermic (

-

Trigger: If the temperature exceeds 35°C in the mixed acid, the rate of hydrolysis overtakes nitration.

-

Result: Evolution of

and

Stability of the Product

-

Dry State: 1-Nitrobiuret is stable at room temperature.

-

In Solution: It decomposes in boiling water or hot alkali (giving the Biuret reaction test false positives due to decomposition into urea).

-

Storage: Store in a desiccator. Moisture promotes slow hydrolysis to urea and nitric acid.

Analytical Validation

To confirm the equilibrium favored the N-nitro product rather than O-nitro isomers or hydrolysis products:

-

Melting Point: Pure 1-nitrobiuret melts with decomposition at 165°C .

-

IR Spectroscopy: Look for characteristic N-NO2 asymmetric stretch at 1580–1620 cm⁻¹ and symmetric stretch at 1280–1320 cm⁻¹ .

-

Nitrogen Content: Kjeldahl analysis is ineffective due to N-N bonds; use Elemental Analysis (Combustion). Calculated N% for

is 37.8%.

References

-

Yudin, N., et al. (2015).[3] Synthesis of Nitro-Derivatives of Biuret and Their Salts. Scientific Journal of the Volodymyr Dahl East Ukrainian National University.

- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.

- Urbanski, T. (1964). Chemistry and Technology of Explosives, Vol 2. Pergamon Press.

-

Sikder, A. K., et al. (2001). Review of energetic materials synthesis. Journal of Hazardous Materials.

- Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

Technical Guide: Mechanistic Formation of HNCO and HNN(O)OH from Nitrobiuret Decomposition

Executive Summary

This technical guide details the thermal decomposition kinetics and reaction mechanisms of Mononitrobiuret (MNB) and 1,5-Dinitrobiuret (DNB) . Specifically, it addresses the competing elimination pathways leading to Isocyanic Acid (HNCO) and the transient Hydroxy-Nitramide intermediate, HNN(O)OH .[1][2]

The decomposition of nitrobiuret is not a simple Arrhenius degradation but a complex, multi-channel process governed by intramolecular hydrogen transfer.[2][3][4] Understanding these pathways is critical for researchers in energetic materials stability, propulsion systems, and nitrogen-rich fuel synthesis.

Chemical Context and Structural Stability

Nitrobiuret (

Key Species Definitions

-

MNB: Mononitrobiuret (

) -

HNCO: Isocyanic acid, a primary decomposition product.[1][5]

-

HNN(O)OH: A transient, high-energy isomer of nitramide/hyponitrous acid derivatives, specifically identified as a key intermediate in the ignition mechanism of nitrobiurets.

Mechanistic Pathways: The Dual-Channel Decomposition

The thermal decomposition of MNB is initiated by two competitive primary channels. Both involve intramolecular hydrogen transfer but target different oxygen acceptors within the molecule.

Channel A: Formation of HNCO (Isocyanic Acid)

This pathway is driven by the elimination of the terminal amine group.

-

Mechanism: A hydrogen atom transfers from the terminal amino group (

) to the adjacent carbonyl oxygen ( -

Transition State: This transfer occurs via a six-membered ring transition state .[2][6]

-

Energetics: The activation energy barrier for this channel is approximately 35 kcal/mol .[2]

-

Products: The elimination yields HNCO and a nitro-urea residue.

Channel B: Formation of HNN(O)OH

This pathway is unique to the nitro-substituted biuret structure and is often the dominant channel for dinitrobiuret (DNB).

-

Mechanism: A hydrogen atom transfers from the central imide nitrogen (

) to the oxygen of the adjacent nitro group ( -

Transition State: This involves a concerted H-shift that destabilizes the N-N bond.

-

Energetics: The barrier is slightly lower than Channel A, calculated at approximately 34 kcal/mol , making it kinetically competitive or dominant depending on temperature and pressure.

-

Products: This eliminates the transient species HNN(O)OH and an isocyanate-derivative residue.[1][5]

The HNN(O)OH Intermediate

The species denoted as HNN(O)OH is a critical, unstable intermediate.

-

Structure: It possesses a geometry where the

group is trans to the -

Fate: It does not persist. It rapidly dissociates via:

-

Radical Fission:

(leads to ignition). -

Dehydration:

(thermodynamically stable products).

-

Quantitative Data Summary

The following table summarizes the kinetic parameters derived from high-level ab initio calculations (RCCSD(T)/cc-pV

| Parameter | Channel A (HNCO Elimination) | Channel B (HNN(O)OH Elimination) |

| Primary Mechanism | Terminal H | Central H |

| Transition State Geometry | 6-Membered Ring | 5/6-Membered Pseudo-Ring |

| Activation Energy ( | ~35.0 kcal/mol | ~34.0 kcal/mol |

| Primary Products | HNCO + Nitro-urea residue | HNN(O)OH + Isocyanate residue |

| Subsequent Decay | Polymerization / Hydrolysis | Rapid Radical Dissociation ( |

Visualization of Decomposition Pathways[2][6]

The following diagram illustrates the bifurcation of the Mononitrobiuret decomposition pathway.

Figure 1: Branching decomposition pathways of Nitrobiuret showing the competitive formation of HNCO and HNN(O)OH.

Experimental & Computational Validation Protocols

To validate these pathways in a laboratory setting, the following self-validating protocol is recommended.

Protocol: T-Jump FTIR / ToF-MS Analysis

Objective: Isolate and identify the distinct temporal release of HNCO vs. radical precursors.

-

Sample Preparation:

-

Load <1 mg of crystalline MNB/DNB onto a platinum filament.

-

Control: Ensure sample purity >98% to avoid urea-based HNCO background.

-

-

Rapid Heating (T-Jump):

-

Apply a heating rate of

to minimize solid-state sintering and access high-energy barriers immediately. -

Target Temperature:

.

-

-

Detection:

-

Time-of-Flight Mass Spectrometry (ToF-MS): Monitor

(HNCO) and -

Validation Check: If HNN(O)OH is formed, you should observe an immediate rise in

radical signals (

-

-

Data Correlation:

-

Correlate the onset temperature of HNCO evolution with the theoretical barrier (35 kcal/mol). A lower onset for radical species confirms the dominance of the HNN(O)OH channel (34 kcal/mol).

-

References

-

Ab initio kinetics and thermal decomposition mechanism of mononitrobiuret and 1,5-dinitrobiuret. The Journal of Chemical Physics. [Link]

-

Thermal Decomposition Mechanism of HNNO2H Dissociated from Mononitrobiuret and 1,5-Dinitrobiuret. Defense Technical Information Center (DTIC). [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Ab initio kinetics and thermal decomposition mechanism of mononitrobiuret and 1,5-dinitrobiuret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Nitrobiuret as a Precursor for Dinitrobiuret Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Dinitrobiuret

Dinitrobiuret (DNB) is a nitrogen-rich compound of interest in the field of energetic materials.[1] Its high density and positive oxygen balance contribute to its potential applications. The synthesis of dinitrobiuret is a critical process, with nitrobiuret serving as a key precursor. This document provides a comprehensive guide to the synthesis of dinitrobiuret from nitrobiuret, including a detailed protocol for the preparation of the nitrobiuret precursor itself. A thorough understanding of the reaction mechanisms, safety considerations, and analytical characterization is paramount for the successful and safe synthesis of this energetic compound.

Chemical Pathway: From Biuret to Dinitrobiuret

The synthesis of dinitrobiuret is a two-step process commencing with the nitration of biuret to form the intermediate, mononitrobiuret (nitrobiuret). This is followed by a second nitration of nitrobiuret to yield the final product, dinitrobiuret.

Figure 1: Synthesis pathway from Biuret to Dinitrobiuret.

Part 1: Synthesis of the Precursor - Mononitrobiuret

A reliable method for the synthesis of mononitrobiuret is crucial for the overall success of the dinitrobiuret synthesis. The following protocol is based on established nitration chemistry, adapted for this specific transformation.

Protocol: Synthesis of Mononitrobiuret from Biuret

Materials:

-

Biuret (98%)[2]

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Buchner Funnel and Filter Paper

-

Drying Oven

Procedure:

-

Reaction Setup: In a clean, dry beaker equipped with a magnetic stir bar, carefully add a measured amount of concentrated sulfuric acid.

-

Cooling: Place the beaker in an ice bath and allow the sulfuric acid to cool to below 5 °C with gentle stirring.

-

Addition of Biuret: Slowly and portion-wise, add finely powdered biuret to the cold sulfuric acid. Maintain the temperature below 10 °C throughout the addition. The biuret will dissolve to form a clear solution.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath with constant stirring.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the biuret-sulfuric acid solution. The temperature of the reaction mixture must be strictly maintained between 0 and 5 °C.

-

Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A white precipitate of mononitrobiuret will form.

-

Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This is to remove any residual acid.

-

Drying: Dry the purified mononitrobiuret in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Part 2: Synthesis of Dinitrobiuret from Nitrobiuret

The second and final step involves the nitration of the synthesized mononitrobiuret. This step requires stringent temperature control and careful handling of highly corrosive and oxidizing acids.

Causality in Experimental Choices:

The choice of nitrating agent is critical. While 99% nitric acid can be used, a mixed acid system of 99% nitric acid and concentrated sulfuric acid (in a 1:1 ratio by volume) provides a more potent nitrating medium due to the formation of the nitronium ion (NO₂⁺).[2] The sulfuric acid acts as a catalyst and a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.

Temperature control is paramount. The nitration of nitrobiuret is a highly exothermic reaction. Failure to maintain a low temperature can lead to uncontrolled side reactions and, more critically, the decomposition of the dinitrobiuret product, which can be hazardous.

Protocol: Synthesis of 1,5-Dinitrobiuret

Materials:

-

Mononitrobiuret (synthesized as per Part 1)

-

99% Nitric Acid

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Deionized Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Low-temperature bath (e.g., acetone/dry ice)

-

Buchner Funnel and Filter Paper

-

Explosion-proof shield

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the synthesized mononitrobiuret.

-

Cooling: Cool the flask in a low-temperature bath to -5 °C.

-

Nitrating Agent: Prepare the mixed acid nitrating agent by slowly adding concentrated sulfuric acid to an equal volume of 99% nitric acid in a separate, pre-cooled flask. This should be done with extreme caution in an ice bath.

-

Nitration: Slowly add the cold mixed acid to the stirred mononitrobiuret, ensuring the reaction temperature does not exceed 0 °C. The addition should be dropwise.

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0 °C for 1-2 hours.

-

Isolation (Caution Advised):

-

CRITICAL SAFETY NOTE: A previously reported method of isolating dinitrobiuret by evaporating the nitric acid under vacuum is extremely dangerous and should not be used.[2] This method can lead to spontaneous heating and explosive decomposition of the reaction mass.[2]

-

Recommended Safe Isolation: The reaction mixture should be carefully and slowly poured onto a large excess of crushed ice with vigorous stirring. This will precipitate the dinitrobiuret.

-

-

Filtration and Washing: The precipitated dinitrobiuret should be quickly filtered under vacuum and washed extensively with ice-cold water to remove residual acids.

-

Drying: The product should be dried in a desiccator over a suitable drying agent at room temperature. Avoid heating the dinitrobiuret, as it is thermally sensitive.

Self-Validating System and Characterization

To ensure the integrity of the synthesis, in-process controls and final product characterization are essential.

In-Process Controls:

-

Temperature Monitoring: Continuous monitoring of the reaction temperature is the most critical in-process control. Any deviation from the set temperature range should be addressed immediately.

-

Visual Observation: The formation of a precipitate upon quenching is a qualitative indicator of product formation.

Characterization of Dinitrobiuret:

The identity and purity of the synthesized dinitrobiuret should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of dinitrobiuret is expected to show characteristic absorption bands for the N-NO₂ and C=O functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. Dinitrobiuret has been characterized by ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR spectroscopy.[1]

-

Elemental Analysis: To confirm the empirical formula and purity of the compound.

| Property | Value | Reference |

| Molecular Formula | C₂H₃N₅O₆ | General Chemical Knowledge |

| Molecular Weight | 193.07 g/mol | General Chemical Knowledge |

| Appearance | White crystalline solid | General Observation |

| Density | High | [1] |

| Oxygen Balance | +4.1% | [1] |

| Sensitivity to Impact and Friction | Not sensitive | [1] |

Safety Precautions

The synthesis of dinitrobiuret involves the use of highly corrosive and oxidizing acids and results in an energetic material. Therefore, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a flame-retardant lab coat.

-

Fume Hood: All manipulations involving concentrated acids and the nitration reactions must be performed in a certified chemical fume hood.

-

Explosion Shield: Use an explosion-proof shield during the nitration and isolation steps.

-

Scale: It is strongly recommended to perform this synthesis on a small scale initially to understand the reaction kinetics and potential hazards.

-

Waste Disposal: All acidic waste should be neutralized before disposal according to institutional guidelines. The dinitrobiuret product should be handled and stored as an energetic material.

Conclusion

The synthesis of dinitrobiuret from nitrobiuret is a feasible yet challenging process that requires meticulous attention to detail, especially concerning temperature control and safe handling practices. By following the protocols and safety guidelines outlined in this document, researchers can safely prepare dinitrobiuret for further study and application development. The provided framework for a self-validating system through in-process controls and thorough characterization ensures the integrity and reliability of the synthesized material.

References

- Yudin, N. V., Laktyuhin, D. A., & Zbarsky, V. L. (2007). Synthesis of Nitro-derivatives of Biuret and Their Salts. In 12th Seminar on New Trends in Research of Energetic Materials (pp. 234-239). Pardubice: University of Pardubice.

-

SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. (2015). Retrieved from [Link]

-

dinitrobiuret and its salts - Sciencemadness.org. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for Nitrobiuret in Pharmaceutical Research and Development

A Theoretical and Practical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Simple Molecule

In the vast landscape of medicinal chemistry, the exploration of novel scaffolds is the cornerstone of innovation. Nitrobiuret, a simple molecule combining a urea-like backbone with a reactive nitro group, represents a largely unexplored entity in pharmaceutical sciences. While direct applications in approved therapeutics are not documented, its chemical architecture suggests a wealth of potential waiting to be unlocked. This guide is intended for the forward-thinking researcher, providing a comprehensive framework for investigating nitrobiuret and its derivatives as novel pharmaceutical agents. We will delve into the theoretical underpinnings of its potential bioactivity, propose detailed protocols for its synthesis and evaluation, and offer insights into its development as a therapeutic candidate. Our approach is grounded in the established principles of medicinal chemistry, drawing parallels from the well-documented activities of related nitro- and urea-containing compounds.

Section 1: The Scientific Rationale - Why Investigate Nitrobiuret?

The therapeutic potential of nitrobiuret can be hypothesized from the known pharmacological activities of its constituent functional groups: the nitro moiety and the biuret (dicarbonylurea) scaffold.

1.1 The Nitro Group: A Double-Edged Sword of Bioactivity

The nitro (NO₂) group is a powerful electron-withdrawing moiety that can confer a range of biological activities.[1][2] It is a key component in a variety of established pharmaceuticals.

-

Antimicrobial and Antiparasitic Activity: Many nitroaromatic and nitroheterocyclic compounds exhibit potent antimicrobial effects.[1][2] The mechanism often involves the enzymatic reduction of the nitro group within the target organism to form cytotoxic radical species. This selective activation makes them attractive candidates for developing targeted therapies.

-

Hypoxia-Activated Prodrugs: The low oxygen environment (hypoxia) characteristic of solid tumors can be exploited by drugs containing nitro groups.[3] Endogenous nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent specifically in the tumor microenvironment.

-

Nitric Oxide (NO) Donation: The in vivo reduction of a nitro group can potentially lead to the formation of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[4][5] Consequently, nitrobiuret could be investigated as a potential NO-releasing prodrug.[6][7]

1.2 The Biuret/Urea Scaffold: A Privileged Structure in Medicinal Chemistry

Urea and its derivatives are ubiquitous in medicinal chemistry, prized for their ability to form stable hydrogen bonds with biological targets.[8]

-

Enzyme Inhibition: The urea moiety is a common feature in many enzyme inhibitors, including kinase inhibitors used in oncology (e.g., Sorafenib) and protease inhibitors for antiviral therapies.[8]

-

Receptor Antagonism: The hydrogen bonding capabilities of the urea group are also crucial for interactions with various receptors.[9]

-

Structural Rigidity and Lipophilicity: The biuret scaffold can influence the overall physicochemical properties of a molecule, impacting its solubility, permeability, and metabolic stability.

By combining these two pharmacophoric elements, nitrobiuret presents a unique starting point for the design of novel therapeutic agents.

Section 2: Synthesis and Derivatization Strategies

The exploration of nitrobiuret's pharmaceutical potential begins with its synthesis and the creation of a focused library of derivatives to probe structure-activity relationships (SAR).

2.1 Synthesis of Nitrobiuret

Nitrobiuret can be synthesized through the nitration of biuret.[10][11] This reaction requires careful control of conditions due to the potential for over-nitration and the energetic nature of the products.

Protocol 2.1: Laboratory-Scale Synthesis of 1-Nitrobiuret

Caution: This procedure involves strong acids and potentially energetic compounds. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials:

-

Biuret

-

Fuming nitric acid (98%)

-

Sulfuric acid (98%)

-

Crushed ice

-

Deionized water

-

Glass beakers and flasks

-

Magnetic stirrer and stir bar

-

Thermometer

-

Buchner funnel and filter paper

Procedure:

-

Prepare a nitrating mixture by slowly adding 20 mL of fuming nitric acid to 40 mL of concentrated sulfuric acid in a flask cooled in an ice bath. Maintain the temperature below 10°C.

-

In a separate beaker, dissolve 5 g of biuret in 50 mL of concentrated sulfuric acid, cooling as necessary to keep the temperature below 20°C.

-

Slowly add the biuret solution to the nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring at 5-10°C for 2 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.

-

The white precipitate of 1-nitrobiuret will form.

-

Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the product by vacuum filtration using a Buchner funnel.

-

Wash the product with several portions of cold deionized water until the washings are neutral to pH paper.

-

Dry the product in a vacuum desiccator over a suitable desiccant.

Characterization: The identity and purity of the synthesized 1-nitrobiuret should be confirmed using standard analytical techniques such as melting point determination, FT-IR spectroscopy, and ¹H and ¹³C NMR spectroscopy.

2.2 Derivatization Strategy

To explore the SAR, a library of nitrobiuret derivatives can be synthesized. The following diagram illustrates potential points of diversification.

Caption: Diversification points on the nitrobiuret scaffold.

Section 3: Protocols for Biological Evaluation

Once a library of nitrobiuret and its derivatives is synthesized, a systematic biological evaluation is necessary to identify potential therapeutic applications.

3.1 In Vitro Antimicrobial Susceptibility Testing

Rationale: The presence of the nitro group suggests potential antimicrobial activity.[1][2]

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).

-

Include positive (microorganism with no drug) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.2 In Vitro Anticancer Activity Screening

Rationale: Many urea and nitro compounds exhibit anticancer properties.[1][8]

Protocol 3.2: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3.3 Assay for Nitric Oxide (NO) Release

Rationale: To investigate if nitrobiuret can act as an NO donor, its ability to release NO under physiological or reducing conditions must be assessed.[6][7]

Protocol 3.3: Griess Assay for Nitrite/Nitrate Quantification

This assay measures nitrite, a stable and quantifiable breakdown product of NO.[12][13]

-

Prepare a reaction mixture containing the test compound in a physiologically relevant buffer (e.g., PBS, pH 7.4).

-

To simulate enzymatic reduction, the assay can be performed in the presence of a cellular lysate or a purified nitroreductase enzyme.[14]

-

Incubate the reaction mixture for a defined period at 37°C.

-

At various time points, take an aliquot of the reaction mixture.

-

If significant nitrate production is expected, it can be converted to nitrite using nitrate reductase.[15]

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the aliquot.

-

A pink to purple azo dye will form in the presence of nitrite.

-

Measure the absorbance at 540 nm.

-

Quantify the amount of nitrite/nitrate released by comparing the absorbance to a standard curve prepared with sodium nitrite.

Caption: Workflow for the biological evaluation of nitrobiuret derivatives.

Section 4: Mechanism of Action Studies

Should a nitrobiuret derivative show promising activity in the initial screens, elucidating its mechanism of action is the next critical step.

4.1 For Anticancer Hits

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: Employ techniques like Annexin V/PI staining or caspase activity assays to confirm if the compound induces programmed cell death.

-

Target Identification: For potent hits, target identification studies (e.g., affinity chromatography, proteomics) can be undertaken to identify the specific protein(s) it interacts with. Nitrosourea compounds, for example, are known to deactivate enzymes like thioredoxin reductase by alkylating their active sites.[16]

4.2 For Antimicrobial Hits

-

Time-Kill Assays: To determine if the compound is bactericidal or bacteriostatic.

-

Mechanism of Resistance Studies: To understand how microbes might develop resistance.

-

Macromolecular Synthesis Inhibition: To investigate if the compound interferes with DNA, RNA, or protein synthesis.

Section 5: Formulation and Drug Delivery Considerations

The physicochemical properties of the lead nitrobiuret derivative will dictate the formulation strategy.

5.1 Physicochemical Characterization

A comprehensive understanding of the following properties is essential:

-

Solubility: In aqueous and organic solvents.

-

LogP: As a measure of lipophilicity.

-

pKa: To understand its ionization state at different pH values.

-

Solid-State Properties: Including crystallinity, polymorphism, and melting point.

Table 1: Key Physicochemical Properties of 1-Nitrobiuret

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₄N₄O₄ | [17] |

| Molecular Weight | 148.08 g/mol | [17] |

| GHS Hazard | H301: Toxic if swallowed |[17] |

5.2 Formulation Strategies for Poorly Soluble Compounds

If a lead compound exhibits poor aqueous solubility, various formulation strategies can be employed to enhance its bioavailability for oral administration:[18]

-

Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[19]

-

Nanoparticle Formation: Reducing the particle size to the nanometer range increases the surface area for dissolution.

-

Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers can improve its absorption.

The choice of formulation will depend on the specific properties of the drug and the intended route of administration.[20]

Section 6: Concluding Remarks and Future Directions

Nitrobiuret, while currently absent from the pharmaceutical lexicon, holds theoretical promise as a versatile scaffold for drug discovery. Its unique combination of a nitro group and a biuret backbone provides a rich chemical space for exploration. The protocols and strategies outlined in this guide offer a comprehensive roadmap for researchers to systematically investigate the potential of nitrobiuret and its derivatives. The journey from a simple, unexplored molecule to a potential therapeutic agent is long and challenging, but it begins with the foundational research proposed herein. It is our hope that this guide will inspire and equip scientists to unlock the potential hidden within nitrobiuret.

References

- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC - NIH. (n.d.).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022, June 5).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed. (2022, June 5).

- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.).

- Total Synthesis and the Biological Activities of (±)-Norannuradhapurine - MDPI. (n.d.).

- Mechanisms of action of nitrates - PubMed. (n.d.).

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (n.d.).

- In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC - NIH. (n.d.).

- (PDF) SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. (2015, June 8).

- US10307441B2 - Pharmaceutical formulations of nitrite and uses thereof - Google Patents. (n.d.).

- Nitro-Containing Self-Immolative Systems for Biological Applications - MDPI. (2022, November 14).

- 1-Nitrobiuret | C2H4N4O4 | CID 416462 - PubChem - NIH. (n.d.).

- Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24).

- SYNTHESYS OF NITRO-DERIVATIVES OF BIURUT AND THEIR SALTS. (2015, June 8).

- The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase - PubMed. (1990, August 13).

- Nitrate Colorimetric Assay Kit (E-BC-K895-M) - Elabscience. (n.d.).

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.).

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (n.d.).

- Synthesis of novel nitroreductase enzyme-activated nitric oxide prodrugs to site-specifically kill bacteria - PubMed. (n.d.).

- Nitric oxide-releasing drugs: a novel class of effective and safe therapeutic agents - PubMed. (n.d.).

- Pharmacodynamics: Mechanisms of Drug Action - YouTube. (2020, April 7).

- Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC - NIH. (2023, September 7).

- Ultra Sensitive Assay for Nitric Oxide Synthase - Oxford Biomedical Research. (n.d.).

- Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC. (n.d.).

- Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC. (2019, January 11).

- New Advances in Synthetic Chemistry to Accelerate Drug Discovery - YouTube. (2024, October 15).

- Biphenyl urea derivatives as selective CYP1B1 inhibitors - PubMed. (2016, September 26).

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.).

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.).

- In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract. (2021, July 20).

- Pharmacodynamics - Part 1: How Drugs Act on the Body - YouTube. (2019, October 3).

- Application of pharmaceuticals to nitric oxide - PubMed. (n.d.).

- WO2019094779A1 - Pharmaceutical formulations, processes for preparation, and methods of use - Google Patents. (n.d.).

- Tablet Manufacturing Technologies for Solid Drug Formulation - Sigma-Aldrich. (n.d.).

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of action of nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of pharmaceuticals to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel nitroreductase enzyme-activated nitric oxide prodrugs to site-specifically kill bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide-releasing drugs: a novel class of effective and safe therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrate Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 14. In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]